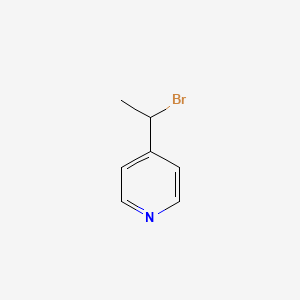

4-(1-Bromoethyl)pyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(1-bromoethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-6(8)7-2-4-9-5-3-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGPTRHMCXOWFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 1 Bromoethyl Pyridine

Established Synthetic Routes to the 4-Substituted Pyridine (B92270) Core

The formation of the 4-substituted pyridine skeleton is a foundational step. This can be achieved either by modifying the pyridine molecule directly or by constructing the ring from acyclic precursors that already contain the necessary ethyl group.

Pyridine Functionalization Strategies at the C4 Position

Direct and selective functionalization at the C4 position of the pyridine ring presents a significant challenge in heterocyclic chemistry due to the electronic properties of the ring. nih.govchemrxiv.org The nitrogen atom deactivates the ring towards electrophilic substitution and directs nucleophilic attack primarily to the C2 and C6 positions. However, several modern strategies have been developed to overcome this inherent reactivity pattern.

Minisci-Type Reactions with Blocking Groups : The Minisci reaction, a radical-based alkylation, is a powerful tool for functionalizing electron-deficient heterocycles. nih.govchemrxiv.org To achieve high selectivity for the C4 position, a common strategy involves the use of a temporary blocking group on the nitrogen atom. For instance, a maleate-derived blocking group can be employed, which forms a stable pyridinium species. nih.govchemrxiv.org This approach enables classic Minisci decarboxylative alkylations to proceed with exquisite control, directing the incoming alkyl group specifically to the C4 position under acid-free conditions. nih.govchemrxiv.org

Directed Metalation : Another strategy involves overriding the natural reactivity of pyridine through metalation. The use of strong bases, such as n-butylsodium, can facilitate the deprotonation of pyridine at the C4 position. nih.gov The resulting 4-sodiopyridine intermediate can then react with various electrophiles, including alkyl halides, to introduce a substituent at the desired position. nih.gov This method can be followed by a transmetalation to zinc chloride, allowing for subsequent Negishi cross-coupling reactions. nih.gov

N-Substituted Pyridinium Salts : Activating the pyridine ring by forming an N-substituted pyridinium salt is another effective approach. These salts have emerged as versatile tools for achieving site selectivity. frontiersin.org The N-substituent alters the electronic distribution within the ring, making the C4 position susceptible to nucleophilic attack. This allows for the introduction of various (hetero)aryl groups and other nucleophiles with high regioselectivity under mild, catalyst-free conditions. frontiersin.org

Assembly of the Pyridine Ring with a Pre-formed Ethyl Moiety

An alternative to direct functionalization is the construction of the pyridine ring from acyclic precursors, where one of the components already contains the required ethyl group. This approach, known as de novo synthesis, offers high regiochemical control.

Hantzsch Pyridine Synthesis : The Hantzsch synthesis is a classic and versatile method for preparing dihydropyridines, which can then be oxidized to the corresponding pyridines. mdpi.com The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an equivalent of ammonia or ammonium acetate. mdpi.comacsgcipr.org To synthesize a 4-ethylpyridine (B106801) core, propanal (which contains the ethyl group) would be used as the aldehyde component. The resulting 4-ethyl-1,4-dihydropyridine is then aromatized, often using an oxidant like iodine or simply under air, to yield the final 4-ethylpyridine. organic-chemistry.org

Transition Metal-Catalyzed [2+2+2] Cycloaddition : This powerful method constructs the pyridine ring by combining two alkyne molecules and a nitrile in a single step, catalyzed by a transition metal complex. researchgate.netrsc.org To incorporate an ethyl group at the C4 position, the specific choice of alkynes and nitrile would need to be carefully planned. For example, the reaction of propyne with acetonitrile could potentially lead to a dimethylpyridine isomer, requiring further strategic modifications to achieve the desired 4-ethyl substitution pattern.

Condensation of Unsaturated Carbonyls : Pyridine derivatives can be synthesized through the condensation of α,β-unsaturated ketones and aldehydes with an ammonia source. researchgate.net By selecting an appropriately substituted unsaturated dicarbonyl precursor that contains an ethyl group, the pyridine ring can be assembled with the ethyl moiety at the desired C4 position upon cyclization and subsequent aromatization. organic-chemistry.org

Strategies for Selective Introduction of the 1-Bromoethyl Moiety

Once 4-ethylpyridine is obtained, the final step is the selective bromination of the ethyl side chain at the carbon adjacent to the pyridine ring (the α-position).

Direct Bromination of 4-Ethylpyridine and its Derivatives

The most direct route to 4-(1-Bromoethyl)pyridine is the halogenation of 4-ethylpyridine. The α-carbon of the ethyl group is analogous to a benzylic position, making it more susceptible to radical halogenation than the terminal methyl carbon due to resonance stabilization of the resulting radical intermediate.

The success of the direct bromination hinges on the careful selection of reagents and reaction conditions to maximize the yield of the desired product while minimizing side reactions, such as multiple brominations or reactions on the pyridine ring itself.

| Reagent | Initiator | Solvent | Conditions | Expected Outcome |

| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | Carbon Tetrachloride (CCl₄) or Acetonitrile | Reflux | Standard method for selective allylic/benzylic bromination; generally provides good yields of the desired monobrominated product. |

| N-Bromosuccinimide (NBS) | UV Light (Photochemical) | Carbon Tetrachloride (CCl₄) | Room Temperature to Reflux | Alternative initiation method that avoids chemical initiators. Effective for radical chain reactions. |

| Bromine (Br₂) | UV Light (Photochemical) | Non-polar solvent | Low Temperature | Can be used, but is often less selective than NBS and can lead to addition reactions or ring bromination, especially without careful control of concentration and light exposure. |

Table 1: Common Reagents and Conditions for Side-Chain Bromination.

The high regioselectivity observed in the bromination of 4-ethylpyridine at the α-position is dictated by the mechanism of the reaction, which proceeds through a free radical chain process.

Initiation : The reaction is initiated by the homolytic cleavage of a radical initiator (like AIBN) or by UV light, which generates a small number of bromine radicals from the brominating agent (e.g., NBS).

Propagation : A bromine radical abstracts a hydrogen atom from the ethyl side chain of 4-ethylpyridine. This hydrogen abstraction occurs preferentially at the α-carbon. The reason for this selectivity is the stability of the resulting radical intermediate. The radical formed at the α-position is stabilized by resonance, with the unpaired electron being delocalized into the pyridine ring. The radical at the β-position (the terminal methyl group) is a primary radical and lacks this resonance stabilization, making it significantly less stable and therefore less likely to form.

Propagation (Step 2) : The stabilized α-pyridylethyl radical then reacts with another molecule of the brominating agent (e.g., NBS or Br₂) to form the product, this compound, and a new bromine radical, which continues the chain reaction.

Termination : The reaction ceases when two radical species combine.

This mechanistic pathway ensures that the bromine atom is introduced almost exclusively at the carbon adjacent to the pyridine ring, leading to the desired 1-bromoethyl product with high regioselectivity.

Conversion of Other Functional Groups to the Bromoethyl Moiety

The transformation of existing functional groups into the desired 1-bromoethyl moiety represents a common and practical approach for the synthesis of this compound. This section explores the conversion from hydroxyethyl and olefinic precursors.

From Hydroxyethyl Precursors

A prevalent method for the synthesis of this compound involves the direct conversion of 4-(1-hydroxyethyl)pyridine. This transformation is typically achieved through nucleophilic substitution reactions where the hydroxyl group is replaced by a bromine atom. Several reagents are effective for this purpose, with phosphorus tribromide (PBr₃) and the Appel reaction being notable examples.

When using phosphorus tribromide, the reaction generally proceeds by the activation of the alcohol by PBr₃, followed by an Sₙ2 attack of the bromide ion. This method is often carried out in an inert solvent like diethyl ether or tetrahydrofuran (THF) at reduced temperatures to control the reaction's exothermicity.

The Appel reaction provides a mild alternative for converting alcohols to alkyl bromides. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com This reaction utilizes a combination of triphenylphosphine (PPh₃) and a bromine source, such as carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS). The reaction proceeds with inversion of configuration at the stereocenter, which is a crucial consideration in stereoselective synthesis. organic-chemistry.org The general mechanism involves the formation of a phosphonium salt from triphenylphosphine and the bromine source, which then activates the alcohol for nucleophilic attack by the bromide ion. nrochemistry.com

A typical experimental procedure for the Appel reaction involves dissolving the alcohol in an anhydrous aprotic solvent, such as dichloromethane (DCM), and then adding triphenylphosphine and the brominating agent at a controlled temperature, often starting at 0 °C. nrochemistry.com

| Reagent System | Typical Conditions | Stereochemistry |

| PBr₃ | Inert solvent (e.g., ether, THF), 0 °C to room temperature | Inversion (Sₙ2) |

| PPh₃ / CBr₄ (Appel) | Anhydrous aprotic solvent (e.g., DCM), 0 °C to room temperature | Inversion (Sₙ2) organic-chemistry.org |

| PPh₃ / NBS (Appel) | Anhydrous aprotic solvent (e.g., DCM), 0 °C to room temperature | Inversion (Sₙ2) |

From Olefinic Precursors

An alternative synthetic route to this compound starts from the olefinic precursor, 4-vinylpyridine. The addition of hydrogen bromide (HBr) across the double bond can yield the desired product. The regioselectivity of this hydrobromination reaction is a critical factor.

According to Markovnikov's rule, the addition of HBr to an unsymmetrical alkene typically results in the bromine atom attaching to the more substituted carbon of the double bond. However, in the case of 4-vinylpyridine, this would lead to the formation of 4-(2-bromoethyl)pyridine. To obtain the desired this compound, an anti-Markovnikov addition is required.

Anti-Markovnikov hydrobromination can be achieved via a free-radical mechanism, which is typically initiated by the presence of peroxides (e.g., benzoyl peroxide) or UV light. chemistrysteps.compharmaguideline.comlibretexts.orglibretexts.orgkhanacademy.org The mechanism involves the homolytic cleavage of the peroxide to generate radicals, which then abstract a hydrogen atom from HBr to produce a bromine radical. chemistrysteps.comlibretexts.org This bromine radical then adds to the less substituted carbon of the vinyl group, leading to the formation of a more stable benzylic-type radical on the carbon adjacent to the pyridine ring. This radical subsequently abstracts a hydrogen atom from another molecule of HBr to furnish the anti-Markovnikov product and propagate the radical chain. libretexts.org

| Reaction Type | Reagents | Regioselectivity |

| Ionic Addition | HBr | Markovnikov (forms 4-(2-bromoethyl)pyridine) |

| Radical Addition | HBr, Peroxide/UV light | Anti-Markovnikov (forms this compound) chemistrysteps.com |

Stereoselective Approaches to this compound

Accessing enantiomerically pure forms of this compound is of significant interest for the synthesis of chiral pharmaceuticals and other bioactive molecules. This can be accomplished through various stereoselective strategies.

Chiral Auxiliary-Based Methods for Enantioselective Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. alfa-chemistry.com After the desired stereocenter is created, the auxiliary can be removed. For the synthesis of chiral this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of the carbon-bromine bond formation.

One common strategy involves the use of chiral oxazolidinones, often referred to as Evans auxiliaries. prepchem.com For instance, an N-acyl oxazolidinone derived from a pyridine carboxylic acid could undergo a diastereoselective reduction of the ketone, followed by conversion of the resulting alcohol to the bromide. Alternatively, a chiral auxiliary like (R)- or (S)-1-phenylethylamine can be used to form a chiral imine, which can then undergo diastereoselective addition reactions.

The diastereoselectivity in these reactions is typically high, and the different diastereomers can often be separated by chromatography. Subsequent cleavage of the chiral auxiliary yields the enantiomerically enriched target compound.

Asymmetric Catalysis in the Formation of the Chiral Center

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as a small amount of a chiral catalyst can generate a large quantity of the desired enantiomer. Various catalytic asymmetric reactions have been developed for the synthesis of chiral pyridine derivatives.

For the synthesis of chiral this compound, an enantioselective hydrobromination of 4-vinylpyridine could be envisioned using a chiral catalyst. While this specific transformation is not widely reported, related enantioselective additions to vinylpyridines have been achieved. For example, the enantioselective addition of prochiral radicals to vinylpyridines has been accomplished using a combination of photoredox catalysis and a chiral Brønsted acid. wikipedia.orgnrochemistry.com This suggests that the development of a catalytic asymmetric hydrobromination may be feasible.

Another potential route involves the kinetic resolution of racemic this compound or a precursor, where a chiral catalyst selectively reacts with one enantiomer, leaving the other unreacted and thereby enriched.

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. mdpi.com Amino acids, with their inherent chirality, are common starting materials in this strategy. For the synthesis of a specific enantiomer of this compound, a chiral building block derived from the chiral pool can be employed.

For instance, a synthesis could commence from a chiral amino acid like L-alanine. mdpi.com The stereocenter of the amino acid would be preserved and incorporated into the final product. A potential synthetic sequence could involve the conversion of the amino acid's carboxyl group and amino group into the pyridine ring and the transformation of the side chain into the bromoethyl group. This approach ensures the absolute configuration of the final product is directly related to that of the starting chiral material.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The successful synthesis of this compound relies heavily on effective purification and isolation strategies at various stages of the process. Due to the inherent instability of the free base form of halogenated alkyl pyridines, this compound is typically isolated and purified as its more stable hydrobromide salt. The purification methodologies focus on removing unreacted starting materials, catalysts, and by-products generated during the synthesis.

The primary synthetic route to this compound involves the bromination of a precursor, 4-ethylpyridine, often using N-bromosuccinimide (NBS). The purification process can, therefore, be divided into the workup of the reaction mixture to isolate the crude product and the final purification of the this compound hydrobromide salt.

Workup and Isolation of Crude Product

Following the bromination reaction, the initial workup is designed to separate the desired product from the reaction solvent and by-products such as succinimide (if NBS is used). A standard procedure involves several key steps:

Aqueous Extraction: The reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions. An acidic wash, for instance with dilute hydrochloric acid (HCl), can be employed to remove any remaining basic starting materials like unreacted 4-ethylpyridine. Subsequently, washing with water and brine helps remove water-soluble impurities.

Solvent Removal: After the aqueous washes, the organic layer containing the product is dried over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to remove residual water. The drying agent is then removed by filtration, and the organic solvent is evaporated under reduced pressure to yield the crude product.

Precipitation/Filtration: In many cases, the hydrobromide salt of the product may precipitate directly from the reaction mixture upon cooling. The solid can then be collected by filtration. For instance, in the synthesis of the related compound 4-(bromomethyl)pyridine hydrobromide, the product precipitates from the reaction mixture and is collected by filtration and washed.

Final Purification by Crystallization

The most critical step for obtaining high-purity this compound hydrobromide is crystallization or recrystallization. This technique leverages differences in solubility between the product and impurities in a given solvent system.

The crude hydrobromide salt is dissolved in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the product decreases, leading to the formation of crystals, while impurities tend to remain dissolved in the solvent (mother liquor).

For analogous compounds such as 4-(bromoacetyl)pyridine hydrobromide, a detailed process involving crystallization has been documented. The crude product is crystallized from a solvent like ethyl acetate at a reduced temperature (e.g., 0-10 °C). After a sufficient period to allow for complete crystallization, the solid is isolated by filtration. The collected crystals are then washed with a cold solvent, such as deionized water or ethanol, to remove any adhering mother liquor containing impurities. This process can yield a product with high molar yield and a sharp melting point, indicative of high purity.

The choice of solvent is crucial for effective recrystallization. For the related 4-(bromomethyl)pyridine hydrochloride, ethanol has been successfully used as a recrystallization solvent.

The table below, based on data from the synthesis of the closely related 4-(bromoacetyl)pyridine hydrobromide, illustrates the effectiveness of crystallization and washing for purification.

| Solvent System | Purification Technique | Cooling Temperature | Washing Solvent | Molar Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|

| Ethyl Acetate | Crystallization | 10-20 °C | Deionized Water | 97.0 | 194-195 |

| Ethyl Acetate | Crystallization | 0-10 °C | Deionized Water | 96.5 | 194-195 |

| Ethyl Acetate (with recycled mother liquor) | Crystallization | 0-10 °C | Deionized Water | 97.8 | 194-195 |

| Ethyl Acetate (with recycled mother liquor) | Crystallization | 0-10 °C | Deionized Water | 98.1 | 194-195 |

This data is for the analogous compound 4-(bromoacetyl)pyridine hydrobromide and serves to illustrate a typical purification outcome.

In some instances, where crystallization is not sufficient or practical, column chromatography could be employed as an alternative or supplementary purification technique. However, given the crystalline nature and stability of the hydrobromide salt, crystallization remains the preferred and most efficient method for the purification of this compound.

Chemical Reactivity and Mechanistic Investigations of 4 1 Bromoethyl Pyridine

Nucleophilic Substitution Reactions at the 1-Bromoethyl Group

Nucleophilic substitution is a fundamental reaction class for 4-(1-bromoethyl)pyridine, where a nucleophile replaces the bromide leaving group. The reaction can proceed through two primary mechanistic pathways: the unimolecular nucleophilic substitution (SN1) and the bimolecular nucleophilic substitution (SN2).

The competition between SN1 and SN2 mechanisms is a central theme in the reactivity of this compound, as it is a secondary alkyl halide. The predominance of one pathway over the other is determined by several factors, including the stability of the potential carbocation intermediate, the strength of the nucleophile, the nature of the solvent, and steric hindrance at the reaction center. masterorganicchemistry.comlibretexts.org

The SN1 pathway involves a two-step mechanism where the rate-determining step is the spontaneous dissociation of the bromide ion to form a secondary carbocation. youtube.com The stability of this carbocation is a critical factor. The carbocation at the carbon adjacent to the pyridine (B92270) ring is significantly stabilized by resonance, as the positive charge can be delocalized into the pyridine ring, particularly to the nitrogen atom. This stabilization makes the formation of the carbocation intermediate more favorable than for a typical secondary alkyl halide, thus making the SN1 pathway a viable option. youtube.com Tertiary substrates are generally more prone to SN1 reactions due to greater carbocation stability. youtube.com

Conversely, the SN2 pathway is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. leah4sci.com The rate of an SN2 reaction is sensitive to steric hindrance. stpeters.co.in For this compound, the substrate is a secondary halide, which is more sterically hindered than a primary halide but less so than a tertiary one, allowing for SN2 reactions to occur, especially with strong nucleophiles. libretexts.orgleah4sci.com

Ultimately, the reaction conditions dictate the predominant pathway. Weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate will favor the SN1 mechanism. libretexts.org Strong, unhindered nucleophiles and polar aprotic solvents will favor the SN2 mechanism. libretexts.orgleah4sci.com

Table 1: Factors Influencing SN1 vs. SN2 Predominance for this compound

| Factor | Favors SN1 Pathway | Favors SN2 Pathway | Rationale for this compound |

|---|---|---|---|

| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary | As a secondary halide, it is susceptible to both pathways. masterorganicchemistry.comlibretexts.org Carbocation is resonance-stabilized by the pyridine ring, favoring SN1. |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., OH⁻, CN⁻, RS⁻) | The choice of nucleophile is a key determinant for directing the mechanism. leah4sci.com |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) | Polar protic solvents stabilize the carbocation intermediate and solvate the leaving group, favoring SN1. libretexts.org Polar aprotic solvents enhance the strength of the nucleophile, favoring SN2. libretexts.org |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] | The reaction kinetics depend on whether the nucleophile participates in the rate-determining step. masterorganicchemistry.com |

For this compound, nucleophilic substitution is regioselective, occurring exclusively at the electrophilic carbon atom bonded to the bromine. The pyridine ring itself can undergo nucleophilic aromatic substitution under certain conditions, but this typically requires a leaving group directly on the ring and often harsh reaction conditions. quimicaorganica.orgyoutube.comstackexchange.com

The stereochemical outcome of the substitution depends on the operative mechanism. If the starting material is chiral (enantiomerically pure), the SN1 and SN2 pathways lead to different stereochemical results.

SN1 Stereochemistry : The SN1 reaction proceeds through a planar carbocation intermediate. The incoming nucleophile can attack this intermediate from either face with roughly equal probability. This leads to the formation of a nearly racemic mixture of products (both retention and inversion of configuration), resulting in a loss of stereochemical information.

SN2 Stereochemistry : The SN2 reaction involves a backside attack by the nucleophile, which is opposite to the leaving group. leah4sci.com This concerted mechanism results in a predictable inversion of the stereochemical configuration at the chiral center, a phenomenon known as a Walden inversion.

The properties of both the nucleophile and the solvent are critical in determining the outcome of reactions involving this compound.

Nucleophile Basicity and Strength : Nucleophilicity and basicity are related but distinct properties. masterorganicchemistry.com A strong nucleophile is generally required for an SN2 reaction to proceed at a reasonable rate. leah4sci.com Strong nucleophiles are often, but not always, strong bases (e.g., hydroxide, alkoxides). However, some species can be strong nucleophiles but weak bases (e.g., iodide, cyanide). Using a strong, unhindered nucleophile will promote the SN2 pathway. Conversely, weak nucleophiles, which are typically neutral molecules like water or alcohols, are not reactive enough to initiate an SN2 attack and will favor the SN1 pathway by waiting for the carbocation to form. leah4sci.com

Solvent Polarity : The choice of solvent can be used to favor one substitution pathway over the other.

Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can form hydrogen bonds. These solvents are effective at solvating both cations and anions. They stabilize the carbocation intermediate and the bromide leaving group in an SN1 reaction, accelerating its rate. libretexts.org They can, however, decrease the reactivity of anionic nucleophiles through solvation, which can hinder SN2 reactions. libretexts.org

Polar Aprotic Solvents (e.g., acetone, dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF)) possess dipoles but lack O-H or N-H bonds. They can solvate cations but are less effective at solvating anions. libretexts.org This leaves the anionic nucleophile "naked" and more reactive, thus significantly increasing the rate of SN2 reactions. libretexts.org

The kinetics of the substitution reaction provide insight into the mechanism.

SN1 Kinetics : The rate of an SN1 reaction is dependent only on the concentration of the substrate, this compound, as the formation of the carbocation is the slow, rate-determining step. masterorganicchemistry.com The rate law is expressed as: Rate = k[C₇H₈BrN]. Doubling the concentration of the substrate doubles the reaction rate, while changing the nucleophile concentration has no effect on the rate. masterorganicchemistry.com

Thermodynamically, nucleophilic substitution reactions are typically exothermic, as stronger bonds are often formed to the carbon than the original carbon-bromine bond. The precise enthalpy and entropy of activation will depend on the specific nucleophile, solvent, and mechanism. For instance, the unimolecular dissociation in the SN1 pathway generally has a higher activation energy than the bimolecular SN2 pathway, but this can be offset by the stability of the resulting carbocation.

Elimination Reactions (E1/E2) Leading to 4-Vinylpyridine Derivatives

In competition with nucleophilic substitution, this compound can undergo elimination reactions to form 4-vinylpyridine. nih.gov In this process, the bromine atom and a hydrogen atom from the adjacent methyl group are removed. Similar to substitution, elimination can occur via unimolecular (E1) or bimolecular (E2) pathways.

The competition between substitution and elimination is a hallmark of alkyl halide reactivity. Several factors can be adjusted to favor one outcome over the other.

Nature of the Nucleophile/Base : This is a primary determinant.

Strong, Sterically Hindered Bases : Reagents like potassium tert-butoxide are strong bases but poor nucleophiles due to their bulk. They preferentially abstract a proton, strongly favoring the E2 pathway over SN2. youtube.com

Strong, Unhindered Bases/Nucleophiles : Reagents like hydroxide or ethoxide are both strong bases and strong nucleophiles. With a secondary halide like this compound, they will produce a mixture of SN2 and E2 products. youtube.comchemguide.co.uk

Weak Bases/Nucleophiles : Reagents like water or ethanol favor SN1 and E1 mechanisms, which proceed through a common carbocation intermediate. This typically results in a mixture of substitution and elimination products. libretexts.org

Temperature : Elimination reactions generally have a higher activation energy than substitution reactions because they involve breaking more bonds. masterorganicchemistry.com Therefore, increasing the reaction temperature favors elimination over substitution. chemguide.co.uk E1 reactions, in particular, are favored at higher temperatures due to entropic considerations. libretexts.org

Solvent : The role of the solvent is similar to its effect in substitution reactions. Polar protic solvents can promote E1 reactions by stabilizing the carbocation intermediate. libretexts.orgquora.com A less polar or aprotic solvent is often used for E2 reactions. The use of pure ethanol as a solvent, for instance, encourages elimination more than an aqueous ethanol mixture. chemguide.co.uk

Table 2: Conditions Favoring Substitution vs. Elimination for this compound

| Reaction Pathway | Favored By | Typical Conditions |

|---|---|---|

| SN1 | Weak nucleophile/base, polar protic solvent | H₂O or ROH, low temperature |

| SN2 | Strong, unhindered nucleophile, polar aprotic solvent | NaCN in DMSO, low temperature |

| E1 | Weak nucleophile/base, polar protic solvent, heat | H₂O or ROH, high temperature |

| E2 | Strong, sterically hindered base | KOC(CH₃)₃ (Potassium tert-butoxide), heat |

| SN2 / E2 Mixture | Strong, unhindered base/nucleophile | NaOH or NaOCH₂CH₃ in ethanol, heat |

Stereochemical Outcomes of Elimination

The elimination of HBr from this compound results in the formation of 4-vinylpyridine. The stereochemical outcome of this reaction is primarily dictated by the reaction mechanism, which can be either a unimolecular (E1) or bimolecular (E2) process. The predominant pathway is influenced by factors such as the strength of the base, the nature of the solvent, and the structure of the substrate. masterorganicchemistry.comlibretexts.orgchemistrysteps.com

For this compound, which is a secondary alkyl halide, both E1 and E2 mechanisms are possible. However, the E2 mechanism is generally favored by the use of a strong, non-bulky base. chemistrysteps.com The E2 reaction is stereospecific and requires a specific spatial arrangement of the departing hydrogen and bromine atoms. chemistrysteps.comlibretexts.org Specifically, the reaction proceeds through an anti-periplanar transition state, where the hydrogen atom and the bromine atom are in the same plane but on opposite sides of the carbon-carbon bond. chemistrysteps.comlibretexts.orgyoutube.commasterorganicchemistry.comyoutube.com This geometric constraint dictates the stereochemistry of the resulting alkene. In the case of this compound, since there is free rotation around the carbon-carbon single bond, the molecule can readily adopt the necessary anti-periplanar conformation for elimination to occur, leading to the formation of 4-vinylpyridine.

Should the reaction proceed via an E1 mechanism, which is favored by a weak base and a good ionizing solvent, the stereochemical outcome is less specific. libretexts.orgchemistrysteps.com The E1 reaction involves the formation of a carbocation intermediate after the departure of the bromide ion. This carbocation is planar, and the subsequent removal of a proton by a weak base can occur from either side, leading to the formation of the alkene. However, for a simple terminal alkene like 4-vinylpyridine, there are no stereoisomers (E/Z) possible.

The competition between E1 and E2 pathways can be summarized in the following table:

| Reaction Parameter | E2 Mechanism | E1 Mechanism |

| Alkyl Halide Structure | Tertiary > Secondary > Primary | Tertiary > Secondary (Primary is very unlikely) |

| Base | High concentration of a strong base | Weak base required |

| Solvent | Polarity is not a major factor | Good ionizing (polar protic) solvent is favorable |

| Rate Law | Rate = k[Alkyl Halide][Base] | Rate = k[Alkyl Halide] |

| Stereochemistry | Requires anti-periplanar geometry | Loss of stereospecificity due to carbocation intermediate |

Formation of Quaternary Pyridinium Salts via N-Alkylation with this compound

The nitrogen atom in the pyridine ring of this compound is nucleophilic and can react with various alkylating agents. Conversely, the bromoethyl group in this compound makes it an effective alkylating agent for the quaternization of other nucleophiles, including other pyridine derivatives. This N-alkylation reaction leads to the formation of quaternary pyridinium salts. quimicaorganica.org The general reaction involves the attack of a nucleophile on the carbon atom bonded to the bromine, displacing the bromide ion and forming a new carbon-nucleophile bond. When the nucleophile is a pyridine, a pyridinium salt is formed.

The rate of N-alkylation to form quaternary pyridinium salts is influenced by several factors, including the nature of the solvent, the reaction temperature, and the structure of the reactants. The reaction generally follows second-order kinetics, being first order in both the alkylating agent and the nucleophile.

Solvent Effects: The choice of solvent can significantly impact the rate of quaternization. Polar aprotic solvents such as acetonitrile, acetone, and dimethylformamide are often employed. researchgate.net These solvents can stabilize the charged transition state of the reaction, thereby increasing the reaction rate. The use of a reaction-compatible solvent is often beneficial, with alcohols and water also being suitable options in some cases. google.com

Temperature Effects: As with most chemical reactions, increasing the temperature generally increases the rate of quaternization. A higher temperature provides the reacting molecules with more kinetic energy to overcome the activation energy barrier of the reaction.

The following table illustrates the representative effect of solvent and temperature on the yield of a typical quaternization reaction.

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Acetone | 56 | 24 | 65 |

| 2 | Acetonitrile | 81 | 12 | 85 |

| 3 | 2-Butanone | 80 | 18 | 78 |

| 4 | Methanol | 65 | 20 | 72 |

Quaternary pyridinium salts derived from the N-alkylation of pyridines with this compound are versatile intermediates with a range of applications.

Synthesis of Viologens: Pyridinium salts are key precursors in the synthesis of viologens, which are di-quaternized 4,4'-bipyridines. nih.gov These compounds are known for their electrochromic properties and are used in smart windows and displays. nih.gov The reaction of this compound with 4,4'-bipyridine would lead to the formation of a viologen derivative.

Functional Polymers: Pyridinium salts can be incorporated into polymer structures to create functional ionic polymers. nih.govnih.gov These polymers can exhibit interesting properties such as liquid crystallinity and light-emission, making them suitable for applications in materials science. nih.gov Poly(4-vinylpyridine) can be quaternized to form polymers with a range of properties depending on the degree of quaternization. nih.gov

Catalysis: Pyridinium salts can be used as phase-transfer catalysts, facilitating reactions between reactants in immiscible phases.

Biological Applications: While excluding dosage and adverse effects, it is noteworthy that pyridinium salts have been investigated for a variety of biological activities.

Radical Reactions Involving the Bromoethyl Moiety

The bromoethyl group in this compound can participate in radical reactions, which typically proceed via a chain reaction mechanism involving initiation, propagation, and termination steps. fiveable.mechemistrysteps.comlumenlearning.commasterorganicchemistry.com

The initiation step of radical reactions involving this compound is the homolytic cleavage of the carbon-bromine bond. This process requires an input of energy, typically in the form of heat or light, to break the C-Br bond, generating a pyridylethyl radical and a bromine radical. lumenlearning.com

The energy required for this bond cleavage is known as the bond dissociation energy (BDE). The BDE for the C-Br bond in benzylic bromides, which are structurally similar to this compound, is in the range of 210-230 kJ/mol. The resulting benzylic-type radical is stabilized by resonance with the pyridine ring, which facilitates its formation.

The homolytic cleavage can be represented as follows:

4-(CH(Br)CH₃)C₅H₄N → 4-(CH•CH₃)C₅H₄N + Br•

This initial formation of radicals is the crucial first step that allows the subsequent chain reaction to proceed. chemistrysteps.com

Once the initial radicals are formed, they can participate in a series of propagation steps, which constitute the radical chain reaction. lumenlearning.com In these steps, a radical reacts with a stable molecule to form a new radical, which can then continue the chain. chemistrysteps.comlumenlearning.com

A common type of radical chain reaction for alkyl bromides is atom transfer radical addition (ATRA). In a hypothetical ATRA reaction, the pyridylethyl radical generated from this compound could add across a double bond of an alkene. This would form a new carbon-carbon bond and a new radical intermediate, which would then abstract a bromine atom from another molecule of this compound to yield the final product and regenerate the pyridylethyl radical to continue the chain. nih.gov

The propagation steps for a hypothetical radical chain reaction could be:

Addition: 4-(CH•CH₃)C₅H₄N + CH₂=CHR → 4-(CH(CH₃)CH₂CHR•)C₅H₄N

Atom Transfer: 4-(CH(CH₃)CH₂CHR•)C₅H₄N + 4-(CH(Br)CH₃)C₅H₄N → 4-(CH(CH₃)CH₂CH(Br)R)C₅H₄N + 4-(CH•CH₃)C₅H₄N

The chain reaction is terminated when two radicals combine to form a stable, non-radical product. chemistrysteps.comlumenlearning.com

Reactions with Organometallic Reagents (e.g., Grignard, Organolithium, Cross-Coupling Precursors)

The carbon-bromine bond in this compound is a key functional group that enables a variety of carbon-carbon bond-forming reactions through the use of organometallic reagents. These reactions are fundamental in synthetic organic chemistry for the construction of more complex molecular architectures based on the pyridine scaffold. The reactivity of this compound with organometallic reagents can be broadly categorized into palladium-catalyzed cross-coupling reactions and direct reactions with highly nucleophilic organometallic species like Grignard and organolithium reagents.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of pharmaceuticals, agrochemicals, and functional materials. rsc.org While specific studies on this compound are not extensively detailed in the available literature, the reactivity of similar bromopyridine derivatives in Suzuki-Miyaura and Heck reactions provides a strong basis for understanding its potential transformations.

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. beilstein-journals.orgnih.gov This reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. For bromopyridine derivatives, catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium(II) acetate (Pd(OAc)₂) with various phosphine (B1218219) ligands are commonly employed. The choice of base, solvent, and reaction temperature is crucial for achieving high yields.

A representative Suzuki-Miyaura coupling reaction involving a bromopyridine derivative is outlined in the table below, showcasing typical reaction parameters.

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | High |

| 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | Good |

The Heck reaction is another cornerstone of palladium-catalyzed cross-coupling, involving the reaction of an unsaturated halide with an alkene to form a substituted alkene. nrochemistry.comresearchgate.net This reaction typically employs a palladium(0) catalyst, a base (often a tertiary amine like triethylamine), and a phosphine ligand. researchgate.net The reaction of this compound with an alkene like styrene, in the presence of a suitable palladium catalyst, would be expected to yield a 4-styrylpyridine derivative.

Key parameters for a typical Heck reaction are summarized in the following table:

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|---|---|

| 4-Bromopyridine | Styrene | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 100 | 4-Styrylpyridine |

| 3-Bromopyridine | n-Butyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 80 | n-Butyl (E)-3-(pyridin-3-yl)acrylate |

Carbon-Carbon Bond Formation via Organometallic Intermediates

Direct reactions of this compound with highly nucleophilic organometallic reagents, such as Grignard and organolithium reagents, provide another important route for carbon-carbon bond formation. These reagents are strong bases and potent nucleophiles that can directly displace the bromide or undergo metal-halogen exchange to generate a pyridyl organometallic species, which can then react with various electrophiles. pharmacy180.compharmacy180.com

Grignard reagents (RMgX) are versatile reagents for forming new carbon-carbon bonds. wikipedia.orgresearchgate.net The reaction of this compound with a Grignard reagent, such as phenylmagnesium bromide, can proceed via a nucleophilic substitution pathway to yield the corresponding coupled product. researchgate.net Alternatively, metal-halogen exchange can occur, forming a pyridylethylmagnesium bromide intermediate, which can then be quenched with an electrophile.

Organolithium reagents (RLi) are even more reactive than Grignard reagents and can also be used to form carbon-carbon bonds with this compound. rug.nlfiveable.me The high reactivity of organolithium compounds allows for reactions to occur at low temperatures. rug.nl Similar to Grignard reagents, the reaction can proceed through direct nucleophilic attack or via a lithium-halogen exchange mechanism. The resulting pyridylethyl lithium species is a powerful nucleophile for subsequent reactions with a wide range of electrophiles. pharmacy180.com

The following table provides hypothetical examples of reactions between a bromopyridine derivative and organometallic reagents, illustrating the potential products.

| Substrate | Organometallic Reagent | Electrophile (if applicable) | Major Product |

|---|---|---|---|

| This compound | Phenylmagnesium bromide | - | 4-(1-Phenylethyl)pyridine |

| This compound | n-Butyllithium | Benzaldehyde | 1-Phenyl-1-(pyridin-4-yl)ethanol |

Applications in Advanced Organic Synthesis and Functional Material Sciences

4-(1-Bromoethyl)pyridine as a Versatile Building Block for Complex Molecular Architectures

The utility of this compound in organic synthesis stems from the reactivity of the C-Br bond at the ethyl substituent. This benzylic-like position makes the bromide an excellent leaving group for nucleophilic substitution reactions, enabling the facile introduction of a wide range of functional groups and the construction of intricate molecular frameworks.

While many methods focus on constructing the pyridine (B92270) ring from acyclic precursors, this compound serves as a pre-functionalized scaffold for further elaboration. The primary route for creating more complex derivatives is through nucleophilic substitution at the carbon atom bearing the bromine. This reaction allows for the attachment of various carbon, nitrogen, oxygen, sulfur, and phosphorus nucleophiles, thereby creating a diverse library of substituted pyridines.

The general mechanism involves the attack of a nucleophile on the electrophilic carbon, displacing the bromide ion. This SN2-type reaction is efficient due to the stability of the potential carbocation intermediate, which is benzylic to the pyridine ring.

Table 1: Examples of Nucleophilic Substitution Reactions with this compound

| Nucleophile (Nu:) | Reagent Example | Product Type | Functional Group Introduced |

|---|---|---|---|

| Amine | R₂NH | 4-(1-Aminoethyl)pyridine derivative | Amino |

| Azide | NaN₃ | 4-(1-Azidoethyl)pyridine | Azido |

| Thiolate | R-SNa | 4-(1-Thioetherethyl)pyridine | Thioether |

| Phosphine (B1218219) | R₂PH | 4-(1-Phosphinoethyl)pyridine | Phosphino |

These reactions demonstrate the capacity of this compound to act as a foundational unit for derivatives with significantly increased structural and functional complexity.

The strategic use of this compound allows for the synthesis of molecules bearing multiple functional groups. By choosing nucleophiles that contain additional reactive sites, chemists can design and build complex structures. For instance, reaction with an amino alcohol would introduce both a secondary amine and a hydroxyl group.

Furthermore, this building block can be used to construct larger heterocyclic systems. A common strategy involves a two-step process where an initial nucleophilic substitution is followed by an intramolecular cyclization reaction. For example, reacting this compound with a nucleophile containing a suitably positioned carboxylic acid, amine, or thiol group could lead to the formation of fused or spiro-heterocyclic systems after a subsequent ring-closing step. While specific examples starting from this compound are not extensively documented, the principle is a cornerstone of heterocyclic chemistry.

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single operation, minimizing waste and purification steps. nih.gov While many MCRs are designed to assemble the pyridine core itself, haloalkylpyridines like this compound have the potential to participate as key components. researchgate.netquimicaorganica.orgquimicaorganica.org

A plausible, though not yet widely reported, scenario would involve a cascade sequence initiated by the nucleophilic substitution on the this compound substrate. mdpi.comresearchgate.net The product of this initial step could be designed to undergo a series of subsequent intramolecular reactions, leading to a rapid increase in molecular complexity. For such a strategy to be effective, the nucleophile must be carefully chosen to contain the necessary functionality to perpetuate the cascade. This approach remains an area of potential for future synthetic exploration.

Precursor in Ligand Synthesis for Coordination Chemistry

The pyridine nitrogen atom is an excellent donor for coordinating with metal ions, making pyridine-containing molecules ubiquitous as ligands in coordination chemistry and catalysis. wikipedia.org this compound is a valuable precursor for creating more sophisticated ligands, particularly those requiring a chiral center or multiple donor atoms for pincer-type coordination.

The development of chiral ligands is crucial for asymmetric catalysis, a field dedicated to the enantioselective synthesis of molecules. nih.govresearchgate.net The stereocenter at the bromo-substituted carbon makes this compound an ideal starting material for chiral ligands. Enantiomerically pure versions of this compound can be used to generate ligands with defined stereochemistry.

A primary method for synthesizing such ligands is the nucleophilic substitution with chiral phosphines or amines. nih.gov For example, reaction with a chiral secondary phosphine can yield a P-chiral phosphine-pyridine ligand. Alternatively, substitution with a chiral amine can create a new stereocenter or incorporate an existing one into a bidentate N,N'-ligand framework.

A particularly important class of ligands that can be derived from haloalkylpyridines are pincer ligands. nih.gov These are tridentate ligands that bind to a metal in a meridional fashion, creating a rigid and well-defined coordination environment. By analogy to the well-established synthesis of pincer ligands from 2,6-bis(bromomethyl)pyridine, one can envision reacting this compound with a nucleophile that also contains a coordinating group, leading to bidentate ligands, which are themselves important in catalysis. nih.govresearchgate.net

Table 2: Potential Chiral Ligand Architectures from this compound

| Ligand Type | Synthetic Approach | Potential Donor Atoms |

|---|---|---|

| Chiral P,N-Ligand | Substitution with a chiral secondary phosphine | Phosphorus, Nitrogen |

| Chiral N,N'-Ligand | Substitution with a chiral amine | Nitrogen, Nitrogen |

Once synthesized, ligands derived from this compound can be complexed with a variety of transition metals, such as palladium, nickel, copper, rhodium, iridium, and iron. jscimedcentral.com The resulting metal complexes often exhibit unique catalytic properties, which are highly dependent on the steric and electronic environment provided by the ligand. acs.orgnih.gov

Chiral ligands are of particular interest for their application in asymmetric catalysis. For example, a chiral P,N-ligand derived from this compound, when complexed with palladium, could potentially catalyze asymmetric cross-coupling reactions. acs.org Similarly, iridium or rhodium complexes of such ligands could be active in asymmetric hydrogenation or hydroformylation reactions. mdpi.com

The catalytic activity of these complexes is often explored in benchmark reactions to determine their efficacy and enantioselectivity.

Table 3: Potential Catalytic Applications of Metal Complexes with Ligands Derived from this compound

| Metal | Ligand Type | Potential Catalytic Reaction |

|---|---|---|

| Palladium (Pd) | Chiral P,N or N,N' | Asymmetric Allylic Alkylation, Heck Reaction, Suzuki Coupling |

| Rhodium (Rh) | Chiral P,N | Asymmetric Hydrogenation, Hydroformylation |

| Iridium (Ir) | Chiral P,N | Asymmetric Hydrogenation of Imines and Ketones |

The exploration of these metal complexes continues to be an active area of research, with the potential to uncover novel catalysts for challenging and important chemical transformations. The versatility of this compound as a precursor ensures its continued relevance in the design of next-generation ligands and catalysts.

Role in Polymer Chemistry and Functional Polymer Development

This compound is a significant monomer and initiator in polymer chemistry, enabling the synthesis of polymers with precisely controlled structures and functionalities. The pyridine moiety, in particular, imparts desirable chemical properties to the resulting macromolecular chains, making them suitable for a range of specialized applications.

The presence of the bromoethyl group allows this compound to act as an effective initiator for controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP). In a typical ATRP process, the carbon-bromine bond is reversibly cleaved by a transition-metal catalyst, generating a radical that initiates the polymerization of vinyl monomers. wikipedia.org This method is a versatile way to produce a wide variety of polymers. wikipedia.org

Using this compound as the initiator ensures that each resulting polymer chain is end-functionalized with a terminal pyridine group. This "end-functionalization" is a powerful strategy for creating well-defined polymeric materials where a specific functionality is precisely located at the chain terminus. nih.gov This approach offers superior control compared to methods involving the random incorporation of functional monomers along the polymer backbone. nih.gov The process begins with an initiation step where the radical is formed, followed by propagation as monomer units are successively added, and finally termination, where radical activity ceases. libretexts.org

This synthetic route allows for the creation of a diverse range of functionalized polymers, including:

Polystyrene with a terminal pyridine group

Poly(methyl methacrylate) with a terminal pyridine group

Poly(acrylamide) derivatives with a terminal pyridine group

The resulting bromo-terminated polymers can be further modified through various chemical reactions, adding another layer of versatility to this synthetic approach. taylorfrancis.com

The terminal pyridine group introduced by this compound imparts "smart" properties to the polymers, allowing them to respond to external stimuli such as pH or the presence of metal ions.

pH-Responsive Materials: Pyridine is a weak base. wikipedia.org In polymers containing pyridine units, the nitrogen atom can accept a proton under acidic conditions (low pH). eares.org This protonation leads to a positive charge on the pyridine ring, which in turn causes significant changes in the polymer's physicochemical properties. nih.gov For instance, a hydrophobic polymer may become hydrophilic and soluble in water upon protonation, leading to a conformational change or the dissolution of a polymer assembly. rsc.org This pH-triggered behavior is the basis for creating a variety of pH-responsive materials, which have applications in fields like drug delivery and sensor technology. rsc.orgmdpi.com

Metal-Coordinating Polymers: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, enabling it to act as a ligand and form coordination complexes with a wide range of transition metals. wikipedia.orgmdpi.com Polymers functionalized with pyridine units can thus serve as macromolecular ligands, capable of chelating metal ions. acs.org This property is exploited to create polymer-metal hybrid materials with applications in catalysis, as absorbents for heavy metals, or to impart specific magnetic or optical properties to the material. mdpi.comnih.gov

Self-Assembling Polymer Materials: When this compound is used to initiate the synthesis of block copolymers—polymers consisting of two or more distinct polymer chains linked together—the resulting macromolecules can spontaneously self-assemble into highly ordered nanostructures. rsc.org For example, a diblock copolymer containing a hydrophilic block and a pyridine-terminated hydrophobic block can form micelles in an aqueous solution. The pH-responsiveness of the pyridine unit can be used to control this self-assembly process, allowing for the formation and dissociation of these nanostructures in response to pH changes. rsc.orgacs.org This process, known as polymerization-induced self-assembly (PISA), is a powerful technique for producing well-defined nanoparticles with various morphologies, such as spheres, worms, or vesicles, directly in solution. mdpi.comrsc.org

The table below summarizes the types of functional polymers that can be developed using this compound and the mechanisms behind their functionality.

| Polymer Type | Functional Group | Stimulus | Mechanism of Action | Potential Application |

| pH-Responsive | Pyridine | pH | Protonation/deprotonation of the pyridine nitrogen atom alters polymer chain solubility and conformation. eares.orgnih.gov | Controlled drug release systems, sensors. mdpi.com |

| Metal-Coordinating | Pyridine | Metal Ions | The lone pair of electrons on the pyridine nitrogen coordinates with metal ions, forming polymer-metal complexes. mdpi.com | Catalysis, environmental remediation (metal absorption). mdpi.com |

| Self-Assembling | Pyridine (in block copolymers) | Solvent, pH | Changes in block solubility (e.g., due to pH) drive the aggregation of polymer chains into ordered nanostructures like micelles. rsc.orgmdpi.com | Nanotechnology, drug delivery vehicles. |

Intermediate in Specialized Synthetic Routes (e.g., for Pharmaceutical Intermediates)

Beyond polymer science, this compound is a valuable intermediate in multi-step organic synthesis. bldpharm.com Halogenated pyridines are key building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). mallakchemicals.comnbinno.com The bromoethyl group provides a reactive site for nucleophilic substitution or elimination reactions, while the pyridine ring can be modified or incorporated as a core structural motif in the final target molecule. Pyridine derivatives are the second most common heterocyclic structures found in FDA-approved drugs and are known for a wide range of biological activities. nih.gov

For example, related structures like 4-(bromoacetyl)pyridine hydrobromide are explicitly identified as key intermediates in the synthesis of pharmaceuticals. google.com The combination of a reactive alkyl halide and an aromatic nitrogen heterocycle makes this compound a versatile precursor for constructing a variety of complex organic compounds. mallakchemicals.com

Spectroscopic and Structural Characterization in Advanced Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map out the complete atomic connectivity and spatial arrangement of "4-(1-Bromoethyl)pyridine".

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each hydrogen and carbon atom, respectively.

The ¹H NMR spectrum of "this compound" is expected to show distinct signals for the protons on the pyridine (B92270) ring and the bromoethyl side chain. The pyridine protons typically appear in the aromatic region (δ 7.0-8.5 ppm), with two signals corresponding to the H-2/H-6 and H-3/H-5 protons due to the molecule's symmetry. The methine proton (CH-Br) of the ethyl group would appear as a quartet, shifted downfield due to the deshielding effects of the adjacent bromine atom and the pyridine ring. The methyl protons (CH₃) would appear as a doublet further upfield.

The ¹³C NMR spectrum provides complementary information, identifying each unique carbon atom in the molecule. The carbons of the pyridine ring would resonate in the aromatic region (δ 120-150 ppm), while the methine and methyl carbons of the bromoethyl group would appear in the aliphatic region. Combining ¹H and ¹³C NMR data allows for the unambiguous assignment of the molecule's carbon-hydrogen framework. mdpi.com

Interactive Table: Predicted ¹H NMR Data for this compound Note: Data are hypothetical and based on typical chemical shift values for similar structures. Actual values may vary based on solvent and experimental conditions.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2, H-6 (Pyridine) | ~8.5 | Doublet (d) | ~6.0 |

| H-3, H-5 (Pyridine) | ~7.3 | Doublet (d) | ~6.0 |

| CH (Bromoethyl) | ~5.2 | Quartet (q) | ~7.0 |

Interactive Table: Predicted ¹³C NMR Data for this compound Note: Data are hypothetical and based on typical chemical shift values for similar structures. Actual values may vary based on solvent and experimental conditions.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-4 (Pyridine) | ~155 |

| C-2, C-6 (Pyridine) | ~150 |

| C-3, C-5 (Pyridine) | ~122 |

| CH (Bromoethyl) | ~45 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For "this compound," a key COSY correlation would be observed between the methine proton (CH) and the methyl protons (CH₃) of the bromoethyl group, confirming their connectivity. Correlations between the adjacent aromatic protons on the pyridine ring (H-2/H-6 with H-3/H-5) would also be expected.

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps correlations between protons and the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is vital for establishing the connection of the bromoethyl side chain to the pyridine ring. A critical correlation would be seen from the methine proton (CH) to the C-4 carbon of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. In this case, NOESY could show correlations between the bromoethyl protons and the H-3/H-5 protons of the pyridine ring, providing insight into the preferred rotational conformation of the side chain.

Dynamic NMR (DNMR) is a specialized technique used to study the rates of intramolecular processes that cause conformational changes, such as bond rotation. nih.gov For a molecule like "this compound," the primary dynamic process of interest would be the rotation around the single bond connecting the bromoethyl group to the pyridine ring.

At typical room temperatures, this rotation is generally fast on the NMR timescale, resulting in time-averaged signals. However, if there were a significant energy barrier to rotation, cooling the sample to a low enough temperature could slow this process. nih.gov This would lead to the observation of distinct signals for different rotational conformers (rotamers). By analyzing the changes in the NMR spectra at various temperatures, it is possible to calculate the activation energy for this conformational exchange, providing valuable data on the molecule's flexibility and steric properties. researchgate.net

High-Resolution Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides the exact molecular weight of a compound, allowing for the determination of its elemental formula. For "this compound" (C₇H₈BrN), the monoisotopic mass is 199.9840 Da. uni.lu HRMS can measure this mass with high precision (typically to within 5 ppm), which is crucial for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.

In addition to molecular weight determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecule is ionized, it often breaks apart into smaller, characteristic fragments. A key feature in the mass spectrum of "this compound" would be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in any bromine-containing fragment appearing as a pair of peaks (M and M+2) of almost equal intensity, which is a definitive signature for the presence of a single bromine atom.

Interactive Table: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br/⁸¹Br) | Fragment Ion | Description |

|---|---|---|

| 200/202 | [C₇H₈BrN]⁺ | Molecular Ion |

| 121 | [C₇H₈N]⁺ | Loss of Bromine radical (•Br) |

| 106 | [C₆H₆N]⁺ | Loss of •CH₂Br |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an effective tool for identifying the functional groups present in a molecule. The IR spectrum of "this compound" would display characteristic absorption bands corresponding to the vibrations of the pyridine ring and the alkyl halide side chain. pw.edu.pl

Key expected absorptions include:

Aromatic C-H Stretching: Weak to medium bands typically appear above 3000 cm⁻¹.

Pyridine Ring Vibrations (C=C and C=N Stretching): A series of sharp bands in the 1600-1400 cm⁻¹ region are characteristic of the aromatic pyridine ring.

Aliphatic C-H Stretching: Bands corresponding to the sp³-hybridized C-H bonds of the ethyl group would appear just below 3000 cm⁻¹.

C-Br Stretching: A strong absorption corresponding to the carbon-bromine bond vibration is expected in the fingerprint region, typically between 600 and 500 cm⁻¹.

Interactive Table: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Pyridine Ring (Aromatic) |

| 2980 - 2850 | C-H Stretch | Ethyl Group (Aliphatic) |

| 1610 - 1580 | C=C and C=N Stretch | Pyridine Ring |

| 1500 - 1400 | C=C and C=N Stretch | Pyridine Ring |

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration Assignment (if Crystalline)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. If a suitable single crystal of "this compound" can be grown, this technique can provide a wealth of structural information with unparalleled accuracy.

The analysis would yield:

Unambiguous Molecular Structure: Confirmation of the atomic connectivity.

Precise Bond Lengths and Angles: Highly accurate measurements of all bond distances and angles within the molecule.

Conformation in the Solid State: The exact torsional angles, revealing the preferred conformation of the bromoethyl side chain relative to the pyridine ring in the crystal lattice.

Intermolecular Interactions: Detailed information on how the molecules pack together in the crystal, including any hydrogen bonding, π-π stacking, or other non-covalent interactions. nih.gov

Absolute Configuration: Since "this compound" possesses a chiral center at the methine carbon, X-ray crystallography of a single enantiomer can determine its absolute configuration (R or S) without ambiguity.

While a specific crystal structure for "this compound" is not widely published in available literature, the technique remains the gold standard for obtaining definitive solid-state structural data for such compounds. scielo.brresearchgate.net

Absence of Published Data on Chiroptical Properties of this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific experimental data on the chiroptical properties, such as optical rotation or circular dichroism, of this compound has been found.

Chiroptical spectroscopy is a critical tool for characterizing chiral molecules, providing information on their three-dimensional structure and enantiomeric purity. Techniques like optical rotation and circular dichroism (CD) are standard methods for studying optically active compounds. However, for the specific compound this compound, there appears to be a lack of published research detailing these characteristics.

This absence of data prevents a detailed discussion of its enantiomeric purity and optical activity based on experimental findings. While the principles of chiroptical spectroscopy are well-established, their specific application to this compound has not been documented in available scientific literature. Therefore, the creation of data tables and a thorough analysis of its specific chiroptical behavior is not possible at this time.

Further experimental research would be required to determine the optical rotation and circular dichroism spectra of the enantiomers of this compound. Such studies would involve the synthesis or separation of the individual enantiomers and their subsequent analysis using polarimetry and CD spectroscopy.

Theoretical and Computational Investigations of 4 1 Bromoethyl Pyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are indispensable tools for predicting the electronic structure, stability, and reactivity of molecules. These computational methods allow for the in-depth analysis of molecular properties that are often difficult to determine experimentally.

Density Functional Theory (DFT) Studies of Ground State Geometries and Energies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized ground state geometry and electronic energy of molecules. By employing functionals such as B3LYP with a basis set like 6-311G(d,p), key structural parameters including bond lengths, bond angles, and dihedral angles can be calculated. inpressco.com

For 4-(1-Bromoethyl)pyridine, the pyridine (B92270) ring is expected to be largely planar, with the ethyl group substituent creating a chiral center at the alpha-carbon. The geometry around this carbon atom would be approximately tetrahedral. The calculated bond lengths and angles would be comparable to those found in similar bromo-substituted and ethyl-substituted pyridine derivatives. researchgate.net

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative)

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Bond | Predicted Value | Angle | Predicted Value |

| Cα-Br | 1.970 | C-N-C (Pyridine Ring) | 117.0 |

| Cα-C4(Py) | 1.520 | Br-Cα-C4(Py) | 110.5 |

| Cα-Cβ | 1.535 | Br-Cα-H | 108.0 |

| C-C (Pyridine Ring, avg.) | 1.395 | C4(Py)-Cα-Cβ | 112.0 |

| C-N (Pyridine Ring, avg.) | 1.340 | H-Cα-Cβ | 109.5 |

Note: These values are hypothetical and based on typical bond lengths and angles for similar functional groups.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energies of these orbitals and the energy gap between them (HOMO-LUMO gap) are crucial indicators of a molecule's kinetic stability and reactivity. wikipedia.org

For this compound, the HOMO is expected to have significant contributions from the π-system of the pyridine ring and the lone pair electrons of the nitrogen and bromine atoms. The LUMO is likely to be a combination of the pyridine ring's π* antibonding orbitals and, crucially, the σ* antibonding orbital of the C-Br bond. The energy of the LUMO is a key factor in the molecule's susceptibility to nucleophilic attack at the α-carbon. A smaller HOMO-LUMO gap generally implies higher reactivity. wuxibiology.comresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -9.10 |

| LUMO | -0.85 |

| HOMO-LUMO Gap (ΔE) | 8.25 |

Note: These energy values are hypothetical, based on data from analogous substituted pyridines. wuxibiology.com

Electrostatic Potential Maps and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on the molecular surface, thereby predicting sites for electrophilic and nucleophilic attack. libretexts.orgreadthedocs.io In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. libretexts.orgresearchgate.net

In this compound, the most negative potential is expected to be localized on the nitrogen atom of the pyridine ring due to its high electronegativity and lone pair of electrons. researchgate.net Positive potential would be found on the hydrogen atoms of the pyridine ring and the ethyl group. A significant region of positive potential, known as a σ-hole, is also anticipated on the bromine atom along the extension of the C-Br bond, making it a site for halogen bonding interactions. The α-carbon, bonded to the electronegative bromine, would also be an electron-deficient center.

Table 3: Predicted Mulliken Atomic Charges for this compound (Illustrative)

| Atom | Predicted Charge (a.u.) |

|---|---|

| N (Pyridine) | -0.65 |

| C4 (Pyridine) | 0.15 |

| Cα | 0.10 |

| Br | -0.20 |

| H (on Cα) | 0.12 |

Note: These charge values are hypothetical and serve to illustrate the expected charge distribution.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful method for elucidating the detailed mechanisms of chemical reactions, providing insights into the structures and energies of transient species like transition states and intermediates.

Transition State Characterization and Intrinsic Reaction Coordinate (IRC) Analysis

A key aspect of studying reaction mechanisms is the characterization of the transition state (TS), which represents the highest energy point along the reaction pathway. libretexts.org Computationally, a transition state is located as a first-order saddle point on the potential energy surface, which is confirmed by a frequency calculation that yields exactly one imaginary frequency. libretexts.org This imaginary frequency corresponds to the vibrational mode along the reaction coordinate, describing the atomic motions that transform reactants into products.

For this compound, a primary reaction pathway is nucleophilic substitution at the α-carbon. For an Sₙ2 reaction, the transition state would involve the incoming nucleophile and the departing bromide ion simultaneously partially bonded to the carbon atom in a trigonal bipyramidal geometry. masterorganicchemistry.com

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This analysis maps the minimum energy path downhill from the transition state, confirming that it connects the intended reactants and products, thus validating the proposed reaction mechanism.

Table 4: Predicted Parameters for an Sₙ2 Transition State of this compound with a Nucleophile (Nu⁻) (Illustrative)

| Parameter | Predicted Value |

|---|---|

| Cα-Br Bond Length (Å) | 2.35 |

| Cα-Nu Bond Length (Å) | 2.20 |

| Nu-Cα-Br Angle (°) | 178.5 |

| Imaginary Frequency (cm⁻¹) | -350 |

Note: These values are hypothetical, based on typical Sₙ2 transition states. researchgate.net

Construction of Potential Energy Surfaces and Energy Profiles for Reaction Pathways

A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule or a system of molecules as a function of its geometry. researchgate.net A two-dimensional representation of the PES, known as a reaction energy profile or reaction coordinate diagram, is commonly used to visualize the energetic changes during a chemical reaction. libretexts.org